molecular formula C21H21Cl2NO5 B045974 Riviciclib hydrochloride CAS No. 920113-03-7

Riviciclib hydrochloride

Cat. No. B045974
CAS RN: 920113-03-7
M. Wt: 438.3 g/mol
InChI Key: OOVTUOCTLAERQD-OJMBIDBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Riviciclib hydrochloride, also known as P276-00, is a potent cyclin-dependent kinase (CDK) inhibitor . It inhibits CDK9-cyclinT1, CDK4-cyclin D1, and CDK1-cyclinB with IC50s of 20 nM, 63 nM, and 79 nM, respectively . It has shown antitumor activity on cisplatin-resistant cells .


Molecular Structure Analysis

The molecular formula of Riviciclib hydrochloride is C21H20ClNO5.HCl . Its molecular weight is 438.3 .


Physical And Chemical Properties Analysis

Riviciclib hydrochloride has a molecular weight of 438.3 and a molecular formula of C21H20ClNO5.HCl . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Cancer Treatment: Cyclin-Dependent Kinase Inhibition

Riviciclib hydrochloride: is a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. CDKs, when overactive, can lead to uncontrolled cell proliferation, a hallmark of cancer. Riviciclib has been shown to target these kinases effectively, offering a promising therapeutic strategy for various cancers .

Breast Cancer: Targeted Therapy

In breast cancer research, Riviciclib hydrochloride has been evaluated for its efficacy in targeting specific pathways that are dysregulated in cancer cells. Its role in inhibiting CDKs can help in controlling the growth and spread of breast cancer cells, making it a valuable addition to the arsenal of breast cancer treatments .

Head and Neck Squamous Cell Carcinoma

The application of Riviciclib hydrochloride in treating head and neck squamous cell carcinoma is under investigation. By interfering with the cell cycle of cancer cells, Riviciclib can potentially inhibit the progression of this aggressive type of cancer .

Melanoma: Progression Inhibition

Melanoma research has explored the use of Riviciclib hydrochloride as a means to inhibit the progression of this serious form of skin cancer. Its mechanism of action involves the disruption of CDKs, which play a role in melanoma cell proliferation .

Pancreatic Cancer: Therapeutic Resistance

In pancreatic cancer, Riviciclib hydrochloride is being studied for its potential to overcome therapeutic resistance. The compound may enhance the effectiveness of existing treatments by targeting the cell cycle and survival pathways in pancreatic cancer cells .

Multiple Myeloma: Novel Treatment Approaches

Multiple myeloma research includes Riviciclib hydrochloride as part of novel treatment approaches. Its ability to inhibit key kinases involved in the survival and proliferation of myeloma cells is of significant interest .

Mantle Cell Lymphoma: Disease Management

Riviciclib hydrochloride: has applications in managing mantle cell lymphoma, a type of non-Hodgkin lymphoma. By targeting CDKs, Riviciclib can contribute to controlling the disease and improving patient outcomes .

Advanced Malignancies: Broad-Spectrum Potential

The broad-spectrum potential of Riviciclib hydrochloride is being evaluated in various advanced malignancies. Its ability to target multiple pathways involved in cancer cell growth and survival makes it a versatile compound for research in oncology .

Mechanism of Action

Target of Action

Riviciclib hydrochloride is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These proteins play a crucial role in cell cycle regulation, particularly the transition from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase . When over-activated, CDK4 and CDK6 can enable cancer cells to grow and divide too quickly .

Mode of Action

Riviciclib hydrochloride interacts with its targets, CDK4 and CDK6, by inhibiting their activity . This inhibition prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression at the G1 phase . As a result, the rapid proliferation of cancer cells is slowed down .

Biochemical Pathways

The primary biochemical pathway affected by Riviciclib hydrochloride is the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . By inhibiting CDK4/6, Riviciclib hydrochloride can help restore normal cell cycle control and prevent uncontrolled cell growth .

Result of Action

The primary molecular effect of Riviciclib hydrochloride is the inhibition of CDK4/6, which leads to cell cycle arrest at the G1 phase . This prevents the tumor cells from proliferating . On a cellular level, this results in a slowdown of cancer cell growth and division .

Action Environment

The efficacy and stability of Riviciclib hydrochloride, like other CDK4/6 inhibitors, can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of these drugs . Additionally, the tumor microenvironment, including factors such as hypoxia and acidity, may also impact the action of Riviciclib hydrochloride.

Safety and Hazards

Riviciclib hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVTUOCTLAERQD-OJMBIDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riviciclib

CAS RN

920113-03-7
Record name P 276-00
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920113-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P-276-00
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIVICICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riviciclib hydrochloride
Reactant of Route 2
Riviciclib hydrochloride
Reactant of Route 3
Riviciclib hydrochloride
Reactant of Route 4
Riviciclib hydrochloride
Reactant of Route 5
Riviciclib hydrochloride
Reactant of Route 6
Riviciclib hydrochloride

Q & A

Q1: How does Riviciclib Hydrochloride interact with its target and what are the downstream effects?

A1: Riviciclib Hydrochloride functions as a selective inhibitor of cyclin-dependent kinases (CDKs) []. Specifically, it exhibits high affinity for CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1 []. These kinases play crucial roles in cell cycle progression and cellular proliferation. By inhibiting these CDKs, Riviciclib Hydrochloride disrupts the cell cycle, leading to G1/S phase arrest. This arrest subsequently triggers apoptosis, a programmed cell death mechanism, and effectively inhibits the proliferation of tumor cells [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.